An In-Depth Technical Guide to Fmoc-Val-Gly-OH: Properties, Applications, and Protocols
An In-Depth Technical Guide to Fmoc-Val-Gly-OH: Properties, Applications, and Protocols
Section 1: Introduction to Fmoc-Val-Gly-OH
Nα-(9-Fluorenylmethoxycarbonyl)-L-valyl-glycine, commonly abbreviated as Fmoc-Val-Gly-OH, is a pivotal dipeptide building block in the field of synthetic peptide chemistry.[1] As an N-terminally protected dipeptide, it serves a critical function in the Fmoc/tBu (Fluorenylmethoxycarbonyl/tert-Butyl) strategy of Solid-Phase Peptide Synthesis (SPPS), the predominant methodology for preparing synthetic peptides in both academic research and industrial drug development.[2]
The strategic value of Fmoc-Val-Gly-OH lies in its ability to introduce two amino acid residues—Valine and Glycine—in a single coupling step. This approach is not merely a matter of convenience; it is a sophisticated tactic to circumvent common challenges in SPPS, such as low-efficiency couplings due to steric hindrance or the formation of secondary structures in the growing peptide chain that can impede subsequent reactions. Its application extends across various domains, including the development of peptide-based therapeutics, the engineering of novel proteins and biomaterials, and the creation of specialized diagnostic reagents.[1][3] This guide provides a comprehensive technical overview of its properties, detailed protocols for its application, and methods for its analytical characterization, tailored for professionals in chemical and pharmaceutical sciences.
Section 2: Core Physicochemical Properties
The efficacy and reliability of Fmoc-Val-Gly-OH in synthesis are directly correlated with its fundamental chemical and physical characteristics. Understanding these properties is essential for proper handling, storage, and application.
Structural and Molecular Data
The molecule consists of a dipeptide core (Val-Gly) where the N-terminal amine of the valine residue is protected by the base-labile Fmoc group.
Caption: Chemical Structure of Fmoc-Val-Gly-OH.
Quantitative Properties Summary
A consolidated summary of key quantitative data is presented below. It is crucial for researchers to note that some physical properties, such as melting point, can vary between suppliers due to differences in purity and polymorphic form.
| Property | Value | Source(s) |
| CAS Number | 142810-19-3 | [1][3][4][5][6][7][8][9] |
| Molecular Formula | C₂₂H₂₄N₂O₅ | [1][3][4][5][6][7][8] |
| Molecular Weight | 396.44 g/mol | [1][3][4][6] |
| Appearance | White to off-white powder | [1][3] |
| Purity (Typical) | ≥98% (HPLC) | [1][3] |
| Melting Point | 198-204 °C or 146 °C | [1][3][4][6] |
| Optical Rotation | [α]²⁰D = -13.7 ± 5° (c=1 in DMF) | [1][3] |
Expert Insights on Property Discrepancies: The notable variation in the reported melting point (198-204 °C vs. 146 °C) likely stems from differences in the crystalline structure (polymorphism) or the presence of minute impurities.[1][3][4][6] Researchers should always refer to the certificate of analysis for the specific lot they are using and not rely solely on generic catalog values.
Solubility Profile
While specific solubility data for Fmoc-Val-Gly-OH is not extensively published, its solubility profile can be reliably inferred from its constituent parts (Fmoc group, valine, glycine) and related compounds.[10][11][12] It is expected to be:
-
Highly soluble in polar aprotic solvents commonly used in SPPS, such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).
-
Sparingly soluble in other organic solvents like methanol.
-
Practically insoluble in water.
This solubility profile is ideal for SPPS, where DMF is the solvent of choice for coupling reactions.
Section 3: Application in Solid-Phase Peptide Synthesis (SPPS)
The Rationale for Dipeptide Incorporation
The sequential addition of single amino acids is the standard SPPS workflow. However, certain sequences are notoriously "difficult," leading to incomplete reactions, deletions, and a final product that is challenging to purify. The use of Fmoc-Val-Gly-OH is a strategic decision to mitigate such issues.
Causality behind this choice includes:
-
Overcoming Aggregation: During the synthesis of long peptides, the growing chain can fold and aggregate on the solid support, rendering the N-terminus inaccessible. Introducing a pre-formed dipeptide can disrupt these secondary structures and improve the efficiency of subsequent couplings.[2]
-
Preventing Diketopiperazine Formation: The coupling of a third amino acid to a dipeptide-resin, especially one ending in Glycine or Proline, can be complicated by an intramolecular side reaction that cleaves the dipeptide from the resin to form a cyclic diketopiperazine. Using Fmoc-Val-Gly-OH to couple to a longer peptide chain (N > 2) bypasses this specific risk point.
-
Improving Synthesis of Repetitive Sequences: For peptides containing repeating Gly-Val motifs, using the dipeptide building block can significantly enhance synthesis speed and purity.
Experimental Protocol: Coupling Fmoc-Val-Gly-OH to a Peptide-Resin
This protocol outlines a self-validating workflow for coupling the dipeptide onto a solid support resin (e.g., Rink Amide resin) with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine (1.0 eq)
-
Fmoc-Val-Gly-OH (3.0 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6.0 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
SPPS reaction vessel
Workflow Visualization:
Caption: SPPS workflow for coupling Fmoc-Val-Gly-OH.
Step-by-Step Methodology:
-
Resin Preparation: If the starting peptide-resin is Fmoc-protected, begin with deprotection. Add a 20% piperidine solution in DMF to the resin. Agitate for 5-10 minutes, drain, and repeat once. This step is critical as it cleaves the Fmoc group, exposing the free amine required for the next coupling.
-
Washing: Thoroughly wash the deprotected resin with DMF (at least 3 cycles) to remove all residual piperidine, which would otherwise neutralize the subsequent activation reagents.
-
Dipeptide Activation (Pre-activation): In a separate vessel, dissolve Fmoc-Val-Gly-OH (3.0 eq) and HATU (2.9 eq) in a minimal volume of DMF. Add DIPEA (6.0 eq) to the solution. Allow this mixture to react for 1-2 minutes. Causality: This step forms a highly reactive acyl-OAt-ester intermediate, which is primed to react efficiently with the resin's free amine. Using a slight excess of the dipeptide and coupling reagent drives the reaction to completion.
-
Coupling Reaction: Add the activated dipeptide solution to the washed resin in the reaction vessel. Agitate the mixture at room temperature for 1-2 hours.
-
Post-Coupling Wash: After the reaction period, drain the vessel and wash the resin thoroughly with DMF (at least 3 cycles) to remove any unreacted reagents and byproducts.
-
Validation (Kaiser Test): Perform a qualitative Kaiser test on a small sample of the resin beads. This colorimetric test detects the presence of primary amines. A negative result (beads remain yellow/colorless) confirms the successful consumption of all free amines and thus a complete coupling. A positive result (beads turn blue) indicates an incomplete reaction, necessitating a second coupling step. This self-validating step is crucial for ensuring the integrity of the final peptide.
Section 4: Analytical Characterization
Rigorous analytical testing of Fmoc-Val-Gly-OH is imperative to guarantee its identity and purity before its use in synthesis.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity.[1][13]
-
Methodology: A reverse-phase C18 column is typically used with a gradient elution system of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Purpose: This method separates the main compound from any impurities, allowing for precise quantification of purity, which should typically be ≥98%.[1]
-
-
Mass Spectrometry (MS):
-
Methodology: Electrospray ionization (ESI) is commonly employed.
-
Purpose: MS provides unambiguous confirmation of the molecular weight. The expected mass for the protonated molecule [M+H]⁺ is approximately 397.4 g/mol . This confirms the identity of the material.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Methodology: ¹H NMR spectra provide detailed structural information.
-
Purpose: The resulting spectrum can be compared against a reference standard to confirm the chemical structure, including the integrity of the Fmoc, valine, and glycine moieties. Reference spectra for Fmoc-Val-Gly-OH are available in public databases.[14]
-
Section 5: Handling, Storage, and Safety
Storage: There is conflicting information from suppliers regarding optimal storage temperature, with recommendations ranging from room temperature to -20°C.[1][3][4][5][6]
-
Best Practice: As a Senior Application Scientist, the most prudent recommendation is to always follow the storage conditions specified on the manufacturer's product data sheet and certificate of analysis. In the absence of specific instructions, store the compound in a tightly sealed container, protected from light and moisture, in a cool, dry environment (2-8°C is a safe general practice).
Safety Precautions: Fmoc-Val-Gly-OH is not classified as a hazardous substance under GHS.[15] However, it should be handled with standard laboratory precautions for chemical powders.
-
Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder.
-
Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Always consult the product's Safety Data Sheet (SDS) for comprehensive safety information before use.[16]
Section 6: Conclusion
Fmoc-Val-Gly-OH is more than just a simple dipeptide; it is a specialized tool that empowers peptide chemists to overcome significant synthetic challenges. Its well-defined physicochemical properties, coupled with its strategic application, facilitate the efficient and high-purity synthesis of complex peptides. By understanding its characteristics and employing validated protocols as detailed in this guide, researchers and drug development professionals can leverage Fmoc-Val-Gly-OH to its full potential, accelerating the discovery and production of novel peptide-based materials and therapeutics.
References
-
Carl ROTH. (n.d.). Fmoc-Val-Gly-OH, 5 g. Retrieved from [Link]
-
Anaspec. (2021). Safety Data Sheet (SDS) - Fmoc-Gly-OH. Retrieved from [Link]
-
CEM Corporation. (2020). Safety Data Sheet - Fmoc-Gly-OH. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1827-1838. Retrieved from [Link]
-
Chengdu Pukang Biotechnology Co., Ltd. (n.d.). FMOC-VAL-GLY-OH from China manufacturer. Retrieved from [Link]
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